6-Hydroxy bexarotene is a key metabolite of bexarotene, a synthetic retinoid X receptor (RXR) selective agonist. It is primarily formed through hepatic metabolism of bexarotene, with 6-hydroxylation being a major metabolic pathway. [] While bexarotene itself is used clinically for the treatment of cutaneous T-cell lymphoma, 6-hydroxy bexarotene is primarily studied in the context of bexarotene metabolism and its potential biological activity. []
The synthesis of 6-hydroxy bexarotene has been achieved through chemical modification of bexarotene. [] While the specific details of the synthesis method are not extensively discussed in the provided literature, it involves the introduction of a hydroxyl group at the 6-position of the bexarotene molecule. []
The provided literature primarily focuses on the formation of 6-hydroxy bexarotene as a metabolite of bexarotene through enzymatic reactions in liver microsomes and slices. [] No detailed analysis of other specific chemical reactions involving 6-hydroxy bexarotene is available in the provided abstracts.
While 6-hydroxy bexarotene retains some ability to bind to retinoid X receptors (RXRs), its activity is significantly reduced compared to bexarotene. [] It exhibits minimal transactivation of retinoic acid receptors (RARs) and reduced activity at RXRs. [] This suggests that while 6-hydroxy bexarotene is present systemically after bexarotene administration, its direct contribution to RXR activation is likely minimal. []
The primary application of 6-hydroxy bexarotene in scientific research is as a tool to understand the metabolism and pharmacokinetic profile of bexarotene. [] Research focuses on:
CAS No.: 106344-20-1
CAS No.: 612-15-7
CAS No.: 13966-05-7
CAS No.: 2922-44-3
CAS No.: 147075-91-0
CAS No.: 18120-67-7